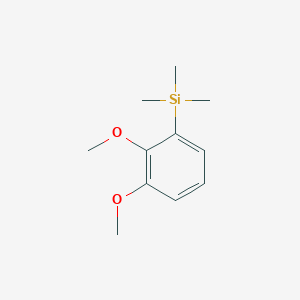
(2,3-Dimethoxyphenyl)trimethylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,3-Dimethoxyphenyl)trimethylsilane is an organosilicon compound with the molecular formula C11H18O2Si It is characterized by the presence of a trimethylsilyl group attached to a 2,3-dimethoxyphenyl ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Dimethoxyphenyl)trimethylsilane typically involves the reaction of 2,3-dimethoxyphenylmagnesium bromide with trimethylchlorosilane. The reaction is carried out in an anhydrous environment to prevent hydrolysis of the trimethylchlorosilane. The general reaction scheme is as follows:
2,3-Dimethoxyphenylmagnesium bromide+Trimethylchlorosilane→this compound+Magnesium bromide chloride
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Grignard reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: (2,3-Dimethoxyphenyl)trimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Hydride donors like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents or nucleophiles can facilitate substitution reactions.
Major Products:
Oxidation: Silanols or siloxanes.
Reduction: Corresponding reduced organic compounds.
Substitution: Various substituted phenyl derivatives.
科学研究应用
(2,3-Dimethoxyphenyl)trimethylsilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a protecting group for alcohols and amines.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
作用机制
The mechanism of action of (2,3-Dimethoxyphenyl)trimethylsilane involves its ability to donate or accept electrons, making it a versatile reagent in organic synthesis. The trimethylsilyl group can stabilize reactive intermediates, facilitating various chemical transformations. The compound can interact with molecular targets through hydrosilylation, radical reactions, and other pathways, leading to the formation of desired products.
相似化合物的比较
- (3,5-Dimethoxyphenyl)trimethylsilane
- (2,5-Dimethoxyphenyl)trimethylsilane
- (4-Methoxyphenyl)trimethylsilane
Comparison:
- (2,3-Dimethoxyphenyl)trimethylsilane is unique due to the specific positioning of the methoxy groups on the phenyl ring, which can influence its reactivity and interaction with other molecules.
- (3,5-Dimethoxyphenyl)trimethylsilane has methoxy groups at the 3 and 5 positions, leading to different steric and electronic effects.
- (2,5-Dimethoxyphenyl)trimethylsilane features methoxy groups at the 2 and 5 positions, which may alter its chemical behavior compared to the 2,3-isomer.
- (4-Methoxyphenyl)trimethylsilane has a single methoxy group, resulting in distinct reactivity patterns.
属性
分子式 |
C11H18O2Si |
|---|---|
分子量 |
210.34 g/mol |
IUPAC 名称 |
(2,3-dimethoxyphenyl)-trimethylsilane |
InChI |
InChI=1S/C11H18O2Si/c1-12-9-7-6-8-10(11(9)13-2)14(3,4)5/h6-8H,1-5H3 |
InChI 键 |
NSRMVFYJXHFMII-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=CC=C1)[Si](C)(C)C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


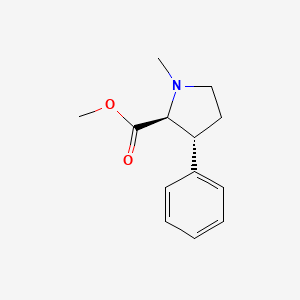
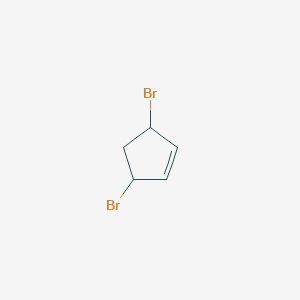
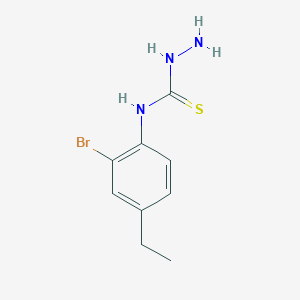
![6-Iodo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B15205586.png)

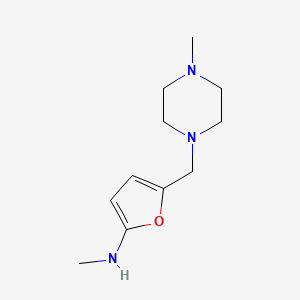
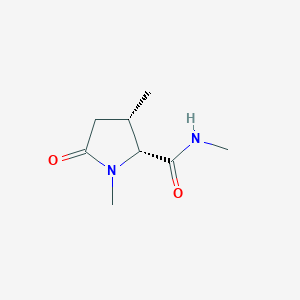
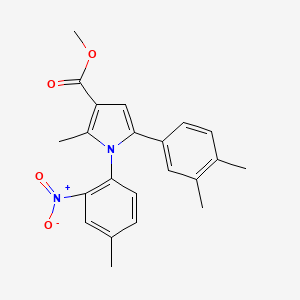


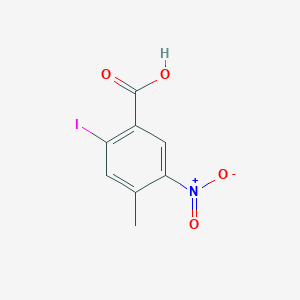

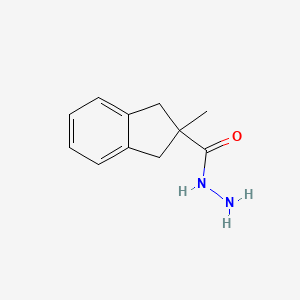
![[2-(Difluoromethoxy)-5-(trifluoromethyl)phenyl]boronic acid](/img/structure/B15205638.png)
